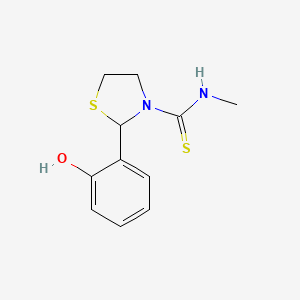
2-(2-Hydroxyphenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide
Cat. No. B8698135
Key on ui cas rn:
103076-29-5
M. Wt: 254.4 g/mol
InChI Key: LVPBRQIPMTXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04777178
Procedure details


To a solution of cysteamine hydrochloride (11.3 g) in ethanol (250 ml) is added sodium hydroxide (4.0 g), and the mixture is stirred for 30 minutes under argon gas. A solution of 2-hydroxybenzaldehyde (12.2 g) in ethanol (40 ml) is added to the mixture, and the mixture is refluxed for 4 hours. To the mixture is added methyl isothiocyanate (7.9 g), and the mixture is further refluxed for 4 hours. After distilling off the solvent under reduced pressure, a mixture of water and ethanol is added to the resulting residue, and the insoluble crystals are collected by filtration. The crystals thus obtained are washed with water and ethanol and recrystallized from ethanol to give N-methyl-2-(2-hydroxyphenyl)thiazolidine-3-carbothioamide (7.9 g, yield: 31.1%).






Yield
31.1%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[OH:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O.[CH3:17][N:18]=[C:19]=[S:20]>C(O)C>[CH3:17][NH:18][C:19]([N:2]1[CH2:3][CH2:4][S:5][CH:11]1[C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[OH:8])=[S:20] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCS
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C=S
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 30 minutes under argon gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is further refluxed for 4 hours
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of water and ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the resulting residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble crystals are collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
are washed with water and ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(=S)N1C(SCC1)C1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.9 g | |
| YIELD: PERCENTYIELD | 31.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
